![molecular formula C12H18N6O B11853421 N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide](/img/structure/B11853421.png)
N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of dimethylaminomethylideneamino groups attached to the pyridine ring, which imparts unique chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with dimethylamine. One common method involves the reaction of pyridine-2,6-dicarbonyl dichloride with dimethylamine under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminomethylideneamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyridine carboxamides.
科学的研究の応用
N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Material Science: It is explored for its potential use in the development of advanced materials with unique properties.
Catalysis: The compound can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
作用機序
The mechanism of action of N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The dimethylaminomethylideneamino groups can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their reactivity and stability. Additionally, the pyridine ring can coordinate with metal ions, facilitating catalytic processes and enhancing the compound’s activity in various reactions.
類似化合物との比較
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino groups, used as a nucleophilic catalyst in organic synthesis.
N,N-Dimethylaminopyridine: Another pyridine derivative with dimethylamino groups, known for its catalytic properties in esterification and acylation reactions.
Uniqueness
N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide is unique due to the presence of two dimethylaminomethylideneamino groups, which enhance its reactivity and versatility in various chemical reactions
特性
分子式 |
C12H18N6O |
|---|---|
分子量 |
262.31 g/mol |
IUPAC名 |
N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H18N6O/c1-17(2)8-13-11-7-5-6-10(15-11)12(19)16-14-9-18(3)4/h5-9H,1-4H3,(H,16,19)/b13-8?,14-9- |
InChIキー |
DGFRHQOYTZYTTM-IWUDQNPASA-N |
異性体SMILES |
CN(C)C=NC1=CC=CC(=N1)C(=O)N/N=C\N(C)C |
正規SMILES |
CN(C)C=NC1=CC=CC(=N1)C(=O)NN=CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


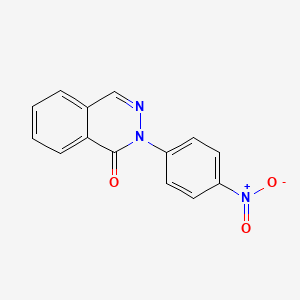
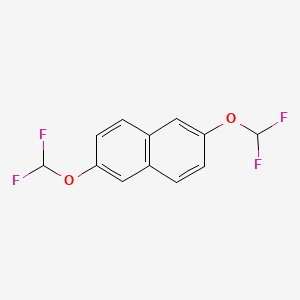
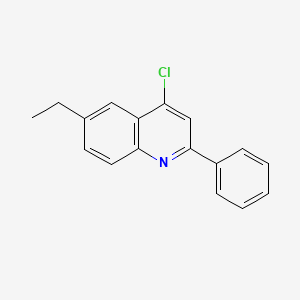
![Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B11853350.png)

![1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11853365.png)
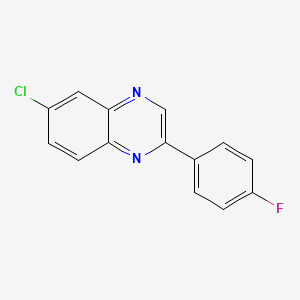


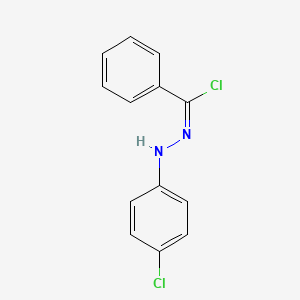
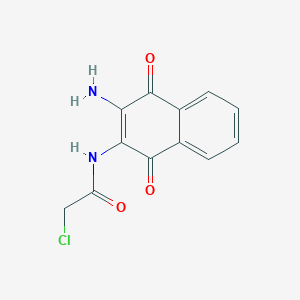
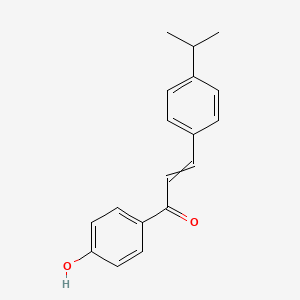

![Phenyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B11853425.png)
